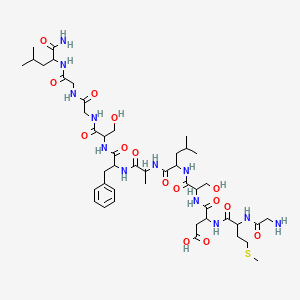

H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2

Description

This compound is a synthetic peptide composed of alternating D- and L-amino acids (denoted as "DL"), terminating in an amide group (-NH2). Its sequence is Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu, with DL stereochemistry at multiple positions. The inclusion of DL-amino acids enhances metabolic stability by resisting enzymatic degradation, a common strategy in peptidomimetic design . Potential applications include therapeutic or agricultural uses, though specific biological targets remain uncharacterized in the available literature.

Properties

IUPAC Name |

3-[[2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[[2-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYHBJIRVVTXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72N12O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine group of the growing peptide chain.

Deprotection: The protecting groups on the amino acids, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.

Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2: can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), performic acid.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2: has several applications in scientific research:

Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

Pharmacology: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Materials Science: Utilized in the development of peptide-based materials, such as hydrogels and nanostructures, for drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2 depends on its specific application. In pharmacological contexts, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific interactions with its molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Structural Analogues

Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2 (Catalog ID: 5-42247)

- Source : Peptide Catalogue 2007 (UKAS) .

- Key Differences: This peptide shares an identical backbone sequence but lacks explicit DL stereochemical notation in the provided data. The molecular weight (1053.20 g/mol) matches the theoretical value for the L-form, suggesting the catalog entry may represent an all-L variant.

- Implications : The DL configuration in the target compound likely improves stability compared to this analogue, though this requires experimental validation.

H-DL-Phe-DL-Asp-DL-Ser-Gly-DL-Pro-DL-Ala-Gly-DL-Val-DL-Leu-OH

- Source : Hybrid peptide study (2025) .

- Key Differences :

- Contains DL-Pro and DL-Val, which may induce conformational rigidity.

- Terminates in a carboxylic acid (-OH) instead of an amide (-NH2), altering solubility and charge.

- Biological Relevance : Classified as a peptidomimetic, this compound demonstrates that DL-residues can mimic natural peptide motifs while evading proteases.

Functional Analogues

DL-Methionine (DL-Met) and DL-Methionine Hydroxy Analogue (DL-MHA)

- Source : Poultry nutrition study (2006) .

- Key Findings: DL-Met and DL-MHA showed equivalent efficacy in improving egg production and nitrogen retention in hens. DL-MHA, a hydroxy analogue, bypasses hepatic metabolism, offering insights into alternative delivery mechanisms for DL-amino acid-containing compounds.

- Relevance : The DL-Met residue in the target peptide may exhibit similar bioavailability advantages.

H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2

- Source : Chemical specifications (2024) .

- Molecular weight (1067.20 g/mol) is higher due to Arg and Tyr inclusion.

- Stability : Storage at 2–8°C and dark conditions suggests sensitivity to temperature and light, a common trait in peptides lacking protective DL residues.

Allatostatin III (H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2)

- Source : Safety Data Sheet (2019) .

- Key Notes: Classified with hazards H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). First-aid measures emphasize respiratory protection, highlighting risks common to peptide powders.

- Implications : The target compound may require similar safety protocols, though specific data are unavailable.

Biological Activity

H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2 is a synthetic peptide composed of various amino acids, which are known for their diverse biological activities. This compound's structure, comprising both D and L amino acids, allows it to interact with biological systems in unique ways, potentially influencing various physiological processes. This article explores the biological activity of this peptide, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structure and Composition

The peptide sequence includes the following amino acids:

- Glycine (Gly)

- Methionine (Met)

- Aspartic Acid (Asp)

- Serine (Ser)

- Leucine (Leu)

- Alanine (Ala)

- Phenylalanine (Phe)

The presence of both D and L forms of these amino acids can influence the peptide's stability and biological activity. The specific arrangement of these residues contributes to the peptide's overall function.

- Antioxidant Activity : Peptides like H-Gly-DL-Met-DL-Asp-DL-Ser have been shown to exhibit antioxidative properties. The presence of hydrophilic residues in specific positions enhances the antioxidant capacity by scavenging free radicals and reducing oxidative stress in cells .

- Antimicrobial Properties : Bioactive peptides have demonstrated significant antimicrobial activities against various pathogens. The structural composition of H-Gly-DL-Met-DL-Asp-DL-Ser may contribute to its ability to disrupt microbial membranes, thus exhibiting bactericidal effects .

- Anticancer Effects : Research indicates that peptides can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, similar peptides have been reported to suppress tumor growth in various cancer models by targeting specific signaling pathways .

1. Antioxidative Peptide Study

A study investigated the antioxidative properties of peptides derived from food proteins, revealing that specific sequences could significantly reduce oxidative damage in vitro. The presence of hydrophilic residues at the C-terminal position was crucial for enhancing antioxidant activity .

2. Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of synthetic peptides against pathogenic bacteria. Results showed that peptides with a higher proportion of basic amino acids exhibited stronger antibacterial activity due to their ability to interact with bacterial membranes .

3. Cancer Cell Proliferation Inhibition

In vitro studies have demonstrated that certain bioactive peptides can inhibit the proliferation of lung cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell survival and growth . This suggests that H-Gly-DL-Met-DL-Asp-DL-Ser may also possess similar anticancer properties.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.